molecular formula C19H21N3O3 B2831937 3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione CAS No. 1009289-73-9

3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B2831937
CAS No.: 1009289-73-9
M. Wt: 339.395
InChI Key: NKSHGSYDCDKDOX-UHFFFAOYSA-N
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Description

3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrolidine-2,5-dione core, substituted with a 2-methoxyphenyl group and a 4-(dimethylamino)phenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione core.

    Substitution with 2-Methoxyphenyl Group:

    Attachment of 4-(Dimethylamino)phenylamino Group: The final step involves the coupling of the 4-(dimethylamino)phenylamino group to the pyrrolidine-2,5-dione core, typically using amination reactions with appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-((4-(Dimethylamino)phenyl)amino)-1-(2-hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but with a hydroxy group instead of a methoxy group.

    3-((4-(Dimethylamino)phenyl)amino)-1-(2-chlorophenyl)pyrrolidine-2,5-dione: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

3-{[4-(Dimethylamino)phenyl]amino}-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-21(2)14-10-8-13(9-11-14)20-15-12-18(23)22(19(15)24)16-6-4-5-7-17(16)25-3/h4-11,15,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSHGSYDCDKDOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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